2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, azetidine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the azetidine ring, and finally the coupling with the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15ClN4S |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H15ClN4S/c1-10-2-3-13-14(4-10)21-15(18-13)19-6-11(7-19)8-20-9-12(16)5-17-20/h2-5,9,11H,6-8H2,1H3 |
InChI Key |
UHAHMGXLWIINOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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